7-Chloro-2-phenylbenzo[d]oxazole

Catalog No.
S8189628
CAS No.
M.F
C13H8ClNO
M. Wt
229.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Chloro-2-phenylbenzo[d]oxazole

Product Name

7-Chloro-2-phenylbenzo[d]oxazole

IUPAC Name

7-chloro-2-phenyl-1,3-benzoxazole

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

InChI

InChI=1S/C13H8ClNO/c14-10-7-4-8-11-12(10)16-13(15-11)9-5-2-1-3-6-9/h1-8H

InChI Key

ZBEIZCFCFFVNNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(O2)C(=CC=C3)Cl

7-Chloro-2-phenylbenzo[d]oxazole is a heterocyclic compound featuring a benzoxazole ring substituted with a chlorine atom at the 7-position and a phenyl group at the 2-position. Its molecular formula is C13H8ClNOC_{13}H_8ClNO with a molecular weight of approximately 229.66 g/mol. This compound is part of the larger class of benzoxazoles, which are known for their diverse biological activities and potential applications in pharmaceuticals and materials science.

, including:

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Oxidation and Reduction: The compound can be oxidized or reduced, although the stability of the aromatic system generally limits these reactions.
  • Coupling Reactions: The phenyl group may participate in coupling reactions, such as Suzuki or Heck reactions, which are useful for synthesizing complex organic molecules.

Common reagents for these reactions include sodium azide for substitution and potassium permanganate for oxidation.

Research indicates that 7-chloro-2-phenylbenzo[d]oxazole exhibits notable biological activities. It has been investigated for its antimicrobial and antifungal properties. The mechanism of action often involves the inhibition of specific enzymes or pathways relevant to various diseases. For instance, compounds derived from this structure have shown potential in inhibiting tyrosinase, an enzyme involved in melanin production, which is significant in dermatological applications.

The synthesis of 7-chloro-2-phenylbenzo[d]oxazole typically involves several steps:

  • Starting Materials: The synthesis often begins with 2-aminophenol and a suitable chlorinated benzoic acid derivative.
  • Cyclization: Under acidic conditions, these precursors undergo cyclization to form the benzoxazole ring. Common dehydrating agents used include phosphorus oxychloride or polyphosphoric acid.
  • Purification: The final product is purified through methods such as column chromatography.

Alternative synthetic routes may also exist, utilizing different starting materials or catalysts to achieve the desired compound more efficiently.

7-Chloro-2-phenylbenzo[d]oxazole has several applications:

  • Pharmaceuticals: Due to its biological activity, it serves as an intermediate in the synthesis of drugs targeting microbial infections and other diseases.
  • Dyes and Pigments: Its stable aromatic structure makes it suitable for use in dye formulations.
  • Research: It is utilized in various studies focusing on enzyme inhibition and other biochemical pathways.

Studies have shown that 7-chloro-2-phenylbenzo[d]oxazole interacts with specific amino acid residues in enzymes like tyrosinase. These interactions often involve hydrophobic contacts and hydrogen bonding, influencing the compound's inhibitory potency. In silico docking studies suggest that this compound binds effectively to active sites, which is crucial for its biological activity.

Several compounds share structural similarities with 7-chloro-2-phenylbenzo[d]oxazole, including:

Compound NameStructural DifferencesUnique Properties
2-Phenylbenzo[d]oxazoleLacks chlorine substituentDifferent reactivity profile
4-Methyl-2-phenylbenzo[d]oxazoleMethyl group instead of chlorineAlters electronic properties and reactivity
4-Bromo-2-phenylbenzo[d]oxazoleBromine substituentDifferent biological activity due to halogen type

The presence of the chlorine atom in 7-chloro-2-phenylbenzo[d]oxazole imparts unique reactivity compared to its analogs, particularly enhancing its potential as an intermediate in synthesizing biologically active compounds.

XLogP3

4.1

Hydrogen Bond Acceptor Count

2

Exact Mass

229.0294416 g/mol

Monoisotopic Mass

229.0294416 g/mol

Heavy Atom Count

16

Dates

Last modified: 02-18-2024

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